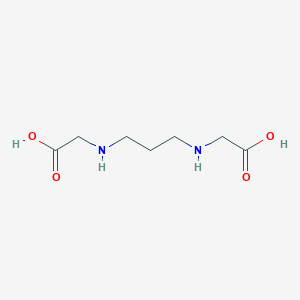

1,3-Diaminopropane-N,N'-diacetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(carboxymethylamino)propylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c10-6(11)4-8-2-1-3-9-5-7(12)13/h8-9H,1-5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPHYUBLENEQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCC(=O)O)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Diaminopropane-N,N'-diacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 1,3-Diaminopropane-N,N'-diacetic Acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents information on closely related analogues, namely 1,3-diaminopropane and 1,3-diaminopropane-N,N,N',N'-tetraacetic acid, to offer a comparative context. Furthermore, detailed, generalized experimental protocols for the determination of key chemical properties such as acid dissociation constants (pKa) and metal ion stability constants are provided to guide researchers in the characterization of this and similar aminopolycarboxylic acids.

Introduction

This compound is an aminopolycarboxylic acid, a class of compounds known for their ability to form stable complexes with metal ions. These chelating properties make them valuable in a wide range of applications, including as contrast agents in medical imaging, for the removal of heavy metals in environmental remediation, and in the formulation of pharmaceuticals. An understanding of the fundamental chemical properties of this compound is crucial for its effective application and for the development of new technologies. This guide summarizes the available data and provides methodologies for its experimental characterization.

Compound Identification

While extensive experimental data is scarce, the fundamental identifiers for this compound are established.

| Identifier | Value | Source |

| CAS Number | 112041-05-1 | [1][2] |

| Molecular Formula | C₇H₁₄N₂O₄ | [1][2][3] |

| Molecular Weight | 190.20 g/mol | [1][2][3] |

| IUPAC Name | 2-[3-(carboxymethylamino)propylamino]acetic acid | [3] |

Chemical Properties: A Comparative Analysis

| Property | 1,3-Diaminopropane | 1,3-Diaminopropane-N,N,N',N'-tetraacetic acid |

| Synonyms | Trimethylenediamine | Trimethylenediamine-N,N,N',N'-tetraacetic acid |

| CAS Number | 109-76-2 | 1939-36-2 |

| Molecular Formula | C₃H₁₀N₂ | C₁₁H₁₈N₂O₈ |

| Molecular Weight | 74.13 g/mol | 306.27 g/mol |

| Appearance | Colorless liquid | White to light brown powder |

| Melting Point | -12 °C | ~250 °C (decomposes) |

| Boiling Point | 140 °C | Not available |

| Solubility in Water | Soluble | Not specified, but aminopolycarboxylic acids are generally poorly soluble in water at low pH. |

| pKa (at 25 °C) | 8.64, 10.46 | Not specified |

Experimental Protocols

The following sections detail generalized methodologies for determining the key chemical properties of aminopolycarboxylic acids like this compound.

Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

This protocol outlines the determination of pKa values, which are fundamental to understanding the protonation state of the molecule at different pH values.

Principle: The compound is dissolved in a solution of known ionic strength and titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Apparatus and Reagents:

-

pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Standardized ~0.1 M NaOH solution (carbonate-free)

-

Standardized ~0.1 M HCl solution

-

Background electrolyte solution (e.g., 0.1 M KCl or KNO₃)

-

This compound sample

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the background electrolyte solution.

-

Acidification: Add a known excess of standardized HCl to the sample solution to ensure all amine and carboxylate groups are fully protonated.

-

Titration: Titrate the solution with the standardized NaOH solution, adding the titrant in small increments.

-

Data Collection: Record the pH and the volume of NaOH added after each increment, allowing the solution to equilibrate.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points can be determined from the inflection points of the titration curve, often more accurately identified from the first or second derivative of the curve. The pKa values are determined from the pH at the midpoints between the equivalence points.

Potentiometric titration workflow for pKa determination.

Determination of Metal Complex Stability Constants

This protocol describes a method for determining the stability constants of complexes formed between this compound and a metal ion.

Principle: The stability of a metal-ligand complex is quantified by its formation constant (K) or stability constant (β). These constants are determined by measuring the concentration of free metal ion, free ligand, and the metal-ligand complex at equilibrium. Potentiometric titration is a common method where the ligand is titrated with a strong base in the absence and presence of a metal ion. The displacement of the titration curve in the presence of the metal ion is used to calculate the stability constants.

Apparatus and Reagents:

-

Same as for pKa determination.

-

A solution of the metal salt of interest (e.g., Cu(NO₃)₂, ZnCl₂) of known concentration.

Procedure:

-

pKa Determination: First, determine the pKa values of the ligand as described in the previous section.

-

Titration without Metal: Perform a potentiometric titration of the ligand with standardized NaOH in the background electrolyte.

-

Titration with Metal: Prepare a solution containing the ligand and the metal ion in a known ratio (e.g., 1:1 or 2:1 ligand to metal). Titrate this solution with the same standardized NaOH.

-

Data Collection: Record the pH and volume of titrant for both titrations.

-

Data Analysis: The titration curve in the presence of the metal ion will be shifted to a lower pH compared to the ligand-only titration, due to the release of protons upon complex formation. The stability constants are calculated from the titration data using specialized software that fits the data to a chemical equilibrium model.

Stepwise formation of metal-ligand complexes.

Conclusion

This compound is a compound of interest for applications requiring metal chelation. While its basic chemical identifiers are known, a comprehensive profile of its chemical properties, including pKa values and metal ion stability constants, is not currently available in the public domain. The information on related compounds and the detailed experimental protocols provided in this guide are intended to facilitate the necessary research to fully characterize this promising chelating agent. The experimental determination of these properties is essential for the rational design and optimization of its use in scientific and industrial applications.

References

1,3-Diaminopropane-N,N'-diacetic Acid CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Diaminopropane-N,N'-diacetic acid (also known as 1,3-Propylenediamine-N,N'-diacetic acid), a chelating agent with potential applications in various scientific and biomedical fields. This document covers its chemical identity, molecular structure, physicochemical properties, synthesis protocols, and its role as a metal-chelating agent. The information is intended for researchers, scientists, and professionals in drug development who are interested in the application of aminopolycarboxylic acid-based chelators.

Chemical Identity and Molecular Structure

This compound is a polyamino carboxylic acid characterized by a propane backbone with two amine groups, each substituted with an acetic acid moiety.

| Identifier | Value |

| CAS Number | 112041-05-1[1] |

| Molecular Formula | C7H14N2O4[1] |

| Molecular Weight | 190.20 g/mol [2] |

| IUPAC Name | 2-[3-(carboxymethylamino)propylamino]acetic acid[2] |

| Synonyms | 1,3-Propylenediamine-N,N'-diacetic acid[1] |

Molecular Structure:

The structure of this compound is depicted below, illustrating the 1,3-diaminopropane core and the two N-linked acetic acid groups.

(A 2D representation of the molecular structure would be included here in a formal whitepaper.)

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively published. However, based on its chemical structure, the following properties can be inferred:

| Property | Description |

| Appearance | Expected to be a white to off-white crystalline solid. |

| Solubility | Likely soluble in water and polar solvents, with solubility being pH-dependent. |

| Acidity/Basicity | Amphoteric in nature, with two carboxylic acid groups and two secondary amine groups. |

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of 1,3-diaminopropane with a suitable carboxymethylating agent, such as chloroacetic acid, under alkaline conditions.

General Experimental Protocol

-

Reaction Setup: 1,3-diaminopropane is dissolved in an aqueous solution.

-

Reagent Addition: Chloroacetic acid is added to the solution. The molar ratio of chloroacetic acid to 1,3-diaminopropane is critical and is typically in slight excess to ensure di-substitution.

-

pH Control: The pH of the reaction mixture is raised and maintained at a basic level (typically pH 9-11) through the controlled addition of a strong base, such as sodium hydroxide. This deprotonates the amine groups, making them nucleophilic.

-

Reaction Conditions: The mixture is heated (e.g., to 60-80°C) and stirred for several hours to drive the reaction to completion.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The product can be isolated by acidification of the solution, which protonates the carboxylate groups and reduces the solubility of the product, causing it to precipitate. The solid product is then collected by filtration, washed with cold water, and dried.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Coordination Chemistry and Chelation

The primary utility of this compound stems from its ability to act as a tetradentate ligand, coordinating to metal ions through its two nitrogen atoms and two carboxylate oxygen atoms. This chelation results in the formation of thermodynamically stable metal complexes. The propane backbone leads to the formation of a six-membered chelate ring involving the two nitrogen atoms, which can impart different stability and selectivity compared to the five-membered rings formed by analogous ethylenediamine-based chelators.

Stability of Metal Complexes

Quantitative data on the stability constants of metal complexes with this compound are not widely available in the public domain. However, it is established that such aminopolycarboxylate ligands form highly stable complexes with a wide range of divalent and trivalent metal ions. For the parent diamine, 1,3-diaminopropane, the logarithmic formation constant (log β110) for its complex with Ca(II) is 5.25.[3] The addition of the two carboxylate arms in the title compound is expected to significantly increase the stability of its metal complexes.

Applications in Research and Drug Development

The strong metal-chelating properties of this compound and its derivatives suggest their potential use in several areas of research and drug development.

Radiopharmaceuticals

A key application of such chelators is in the field of nuclear medicine. A bifunctional derivative of this compound could be synthesized to contain a reactive group for conjugation to a targeting molecule (e.g., a peptide or antibody). This conjugate can then be used to chelate a diagnostic or therapeutic radionuclide for targeted delivery to diseased tissues, such as tumors.

Experimental Workflow for Radiopharmaceutical Development

The development of a chelator-based radiopharmaceutical follows a logical progression from synthesis to application.

Caption: A logical workflow for the development of a radiopharmaceutical agent.

Conclusion

This compound is a versatile chelating agent whose properties make it a compound of interest for applications in coordination chemistry and potentially in the design of metal-binding molecules for biomedical applications. While detailed experimental data for this specific molecule are limited in publicly accessible literature, its synthesis and general properties align with those of other well-characterized aminopolycarboxylic acids. Further research into its coordination chemistry and the biological applications of its derivatives could provide valuable insights for the development of new diagnostic and therapeutic agents.

References

Navigating the Physicochemical Landscape of 1,3-Diaminopropane-N,N'-diacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties

A summary of the known physicochemical properties of 1,3-Diaminopropane-N,N'-diacetic Acid is presented below. This information provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₄ | PubChem |

| Molecular Weight | 190.20 g/mol | PubChem |

| IUPAC Name | 2-[3-(carboxymethylamino)propylamino]acetic acid | PubChem |

| CAS Number | 112041-05-1 | Tokyo Chemical Industry |

| Physical State | Solid | Tokyo Chemical Industry |

| Predicted LogP | -5.6 | PubChem |

Solubility Profile: Theoretical Considerations and Experimental Determination

Due to the presence of two amine groups and two carboxylic acid groups, this compound is expected to exhibit zwitterionic properties and a high degree of polarity. Its solubility will be significantly influenced by the pH of the solvent system.

Theoretical Solubility:

-

Aqueous Solubility: The compound is anticipated to be soluble in water. Its solubility will be lowest at its isoelectric point and will increase significantly in both acidic and alkaline solutions due to the formation of cationic and anionic species, respectively.

-

Organic Solvents: Solubility in organic solvents is expected to be limited, particularly in non-polar solvents. Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) are more likely to be effective, although to a lesser extent than water. The principle of "like dissolves like" suggests that its hydrophilic nature will dominate.

Experimental Protocol for Solubility Determination

A robust method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, pH-buffered aqueous solutions, Methanol, Ethanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled shaker

-

Analytical balance

-

Centrifuge

-

HPLC or other suitable analytical instrument for quantification

Procedure:

-

Preparation: Prepare a series of vials for each solvent to be tested.

-

Addition of Compound: Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For fine suspensions, centrifugation may be necessary.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

An In-depth Technical Guide to the Core Differences Between 1,2- and 1,3-Diaminopropane-N,N'-diacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopolycarboxylic acids are a cornerstone of coordination chemistry, with wide-ranging applications in industry, research, and medicine. This technical guide provides a detailed comparative analysis of two structural isomers: 1,2-Diaminopropane-N,N'-diacetic Acid (1,2-PDDA) and 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-PDDA). The seemingly subtle difference in the positioning of the amino groups on the propane backbone leads to significant variations in their coordination behavior, particularly concerning the stability of the metal complexes they form. This document explores their structural disparities, physicochemical properties, synthesis, and, most critically, the fundamental principles governing their chelation characteristics. While quantitative stability constant data for these specific diacetic acid derivatives are not extensively available in peer-reviewed literature, this guide extrapolates from the well-established principles of chelation chemistry and data from their parent diamine compounds to provide a robust comparative framework.

Introduction: The Significance of Spacing

Chelating agents are organic molecules that can form multiple coordination bonds with a single metal ion, effectively sequestering it. The stability of the resulting metal complex is paramount and is influenced by several factors, including the nature of the donor atoms, the number of chelate rings formed, and the size of these rings. 1,2-PDDA and 1,3-PDDA are tetradentate ligands, possessing two nitrogen atoms and two carboxylate groups as potential donor sites. The primary structural distinction lies in the carbon backbone separating the two nitrogen atoms. In 1,2-PDDA, the amino groups are attached to adjacent carbons, while in 1,3-PDDA, they are separated by an additional methylene group. This seemingly minor variation dictates the size of the chelate ring formed upon coordination with a metal ion, a critical determinant of complex stability.

Structural and Physicochemical Properties

The fundamental difference between 1,2-PDDA and 1,3-PDDA is the spatial relationship of the two nitrogen atoms, which directly impacts how they coordinate with a metal ion. 1,2-PDDA forms a five-membered chelate ring, whereas 1,3-PDDA forms a six-membered ring. This structural variance influences their conformational flexibility and the stability of the resulting metal complexes.

Below is a summary of the key physicochemical properties of the parent molecules, 1,2-diaminopropane and 1,3-diaminopropane, which form the backbone of the diacetic acid derivatives.

| Property | 1,2-Diaminopropane | 1,3-Diaminopropane |

| Synonyms | Propylenediamine | Trimethylenediamine |

| CAS Number | 78-90-0 | 109-76-2 |

| Molecular Formula | C₃H₁₀N₂ | C₃H₁₀N₂ |

| Molecular Weight | 74.12 g/mol | 74.13 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 120-122 °C | 140.1 °C |

| Melting Point | -37 °C | -12 °C |

| Density | 0.87 g/mL at 25 °C | 0.888 g/mL at 25 °C |

| Solubility in Water | Very soluble | Soluble |

Note: The properties of the diacetic acid derivatives will be influenced by the addition of the acetate groups, generally leading to higher molecular weights, melting points, and different solubility profiles.

Synthesis of Diaminopropane-N,N'-diacetic Acids

The synthesis of 1,2- and this compound can be achieved through the N-alkylation of the corresponding diaminopropane with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, under basic conditions. The base is crucial for neutralizing the hydrohalic acid formed during the reaction and for deprotonating the amino groups to facilitate nucleophilic attack.

Experimental Protocol: General Procedure for N,N'-Diacetylation of Diaminopropanes

This protocol is a generalized procedure based on the synthesis of related N,N'-diacetyl-diaminoalkanes and can be adapted for the synthesis of the diacetic acids.

Materials:

-

1,2-Diaminopropane or 1,3-Diaminopropane

-

Chloroacetic acid (or Bromoacetic acid)

-

Sodium hydroxide (or another suitable base)

-

Distilled water

-

Ethanol

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the diaminopropane (1 equivalent) in distilled water.

-

Base Addition: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2 equivalents) in water, maintaining the temperature below 10 °C.

-

Alkylation: While vigorously stirring, add a solution of chloroacetic acid (2 equivalents) in water dropwise from the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Acidification: Cool the reaction mixture again in an ice bath and carefully acidify to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the diacetic acid product.

-

Isolation: The precipitated product can be collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Workflow for Synthesis and Purification:

An In-Depth Technical Guide to the Thermodynamic Properties of 1,3-Diaminopropane-N,N'-diacetic Acid Chelation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the chelation of metal ions by 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-DPDA). A thorough understanding of these properties, including stability constants, enthalpy, and entropy of complex formation, is critical for applications in areas such as medicinal chemistry, environmental remediation, and industrial processes.

Introduction to this compound (1,3-DPDA)

This compound, also known as 1,3-propylenediamine-N,N'-diacetic acid, is a polyaminocarboxylic acid chelating agent. Its structure, featuring a flexible three-carbon backbone connecting two nitrogen atoms, each bearing a carboxymethyl group, allows it to form stable complexes with a variety of metal ions. The nitrogen and oxygen atoms act as donor sites, coordinating with a central metal ion to form multiple chelate rings, which enhances the stability of the resulting metal complex. This process of forming multiple bonds between a single ligand and a central metal ion is known as the chelate effect.

The synthesis of 1,3-DPDA typically involves the reaction of 1,3-diaminopropane with chloroacetic acid under alkaline conditions. This method allows for the direct attachment of the acetate arms to the diamine backbone.

Thermodynamic Properties of 1,3-DPDA Chelation

The stability of metal-ligand complexes is quantified by thermodynamic parameters such as the stability constant (log K), and the changes in enthalpy (ΔH) and entropy (ΔS) upon complex formation. While extensive literature exists for many common chelating agents, specific and comprehensive thermodynamic data for 1,3-DPDA across a wide range of metal ions remains a subject of ongoing research. The available data indicates that 1,3-DPDA forms stable complexes with various divalent and trivalent metal ions.

Data Presentation: Thermodynamic Parameters of 1,3-DPDA Metal Complexes

Due to the limited availability of a comprehensive and consistent dataset for 1,3-DPDA in the scientific literature, the following table serves as a template for organizing such data as it becomes available through experimental determination. Researchers are encouraged to populate this table with their own findings to contribute to a collective understanding of 1,3-DPDA's coordination chemistry.

| Metal Ion | log K | ΔH (kJ/mol) | ΔS (J/mol·K) | T (°C) | Ionic Strength (M) | Method | Reference |

| Ca(II) | Data not available | Data not available | Data not available | ||||

| Mg(II) | Data not available | Data not available | Data not available | ||||

| Cu(II) | Data not available | Data not available | Data not available | ||||

| Zn(II) | Data not available | Data not available | Data not available | ||||

| Fe(III) | Data not available | Data not available | Data not available | ||||

| Al(III) | Data not available | Data not available | Data not available | ||||

| Other |

Note: The lack of populated data in this table highlights a significant research gap and underscores the need for experimental determination of these crucial thermodynamic parameters for 1,3-DPDA.

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic data for metal-ligand complexation relies on precise experimental techniques. The two primary methods employed for this purpose are potentiometric titration and isothermal titration calorimetry (ITC).

Potentiometric Titration for Stability Constant (log K) Determination

Potentiometric titration is a widely used method to determine the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a stock solution of 1,3-DPDA of known concentration in deionized water.

-

Prepare standardized stock solutions of the metal perchlorate or nitrate salts of interest.

-

Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH or KOH).

-

Prepare a solution of a strong acid (e.g., HClO₄ or HNO₃) for calibration.

-

Prepare a background electrolyte solution (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength.

-

-

Electrode Calibration:

-

Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Perform an acid-base titration in the absence of the ligand and metal ion to determine the standard potential of the electrode (E⁰) and the junction potential.

-

-

Titration Procedure:

-

In a thermostatted titration vessel (e.g., at 25 °C), place a known volume of a solution containing 1,3-DPDA, the metal ion, and the background electrolyte.

-

Immerse the calibrated pH electrode and a reference electrode into the solution.

-

Titrate the solution with the standardized strong base, adding small, precise increments.

-

Record the pH (or millivolt) reading after each addition, allowing the system to reach equilibrium.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (or E) versus the volume of titrant added.

-

Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data. The software refines the protonation constants of the ligand and the stability constants of the metal-ligand species by minimizing the difference between the experimental and calculated titration curves.

-

Isothermal Titration Calorimetry (ITC) for Enthalpy (ΔH) and Entropy (ΔS) Determination

Isothermal titration calorimetry directly measures the heat change associated with a binding event, allowing for the determination of the binding enthalpy (ΔH). When combined with the stability constant (K), the change in entropy (ΔS) can also be calculated.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of the metal ion in a suitable buffer. The buffer should have a low ionization enthalpy to minimize heat changes due to proton exchange.

-

Prepare a more concentrated solution of 1,3-DPDA in the same buffer. It is crucial that the buffer composition is identical in both the metal and ligand solutions to avoid heats of dilution.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

-

ITC Experiment:

-

Fill the sample cell of the ITC instrument with the metal ion solution.

-

Fill the injection syringe with the 1,3-DPDA solution.

-

Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate.

-

Perform a series of small, sequential injections of the ligand solution into the sample cell.

-

The instrument measures the heat absorbed or released after each injection.

-

-

Data Analysis:

-

The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change per injection.

-

Integrate the peaks and plot the heat change per mole of injectant against the molar ratio of ligand to metal.

-

Fit the resulting binding isotherm to a suitable binding model using the instrument's software. This analysis yields the stability constant (K), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

-

Calculate the Gibbs free energy change (ΔG) from the stability constant: ΔG = -RTlnK.

-

Calculate the entropy change (ΔS) using the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS.

-

Signaling Pathways and Logical Relationships

Currently, there is no established body of scientific literature that describes specific signaling pathways directly involving the chelation of metal ions by this compound in biological systems. The primary role of such chelating agents is typically related to the sequestration and transport of metal ions, which can indirectly influence various biological processes that are metal-dependent.

The logical relationship in the action of 1,3-DPDA is based on the principles of coordination chemistry. The affinity of 1,3-DPDA for different metal ions will dictate which metal it will preferentially bind to in a competitive environment. This selectivity is governed by the thermodynamic stability constants of the respective metal-ligand complexes.

Conclusion

This technical guide has outlined the fundamental aspects of the thermodynamic properties of this compound chelation. While the principles of metal-ligand interactions are well-established, there is a clear need for more comprehensive experimental data on the stability constants, and the enthalpic and entropic contributions to the complexation of various metal ions by 1,3-DPDA. The detailed experimental protocols provided for potentiometric titration and isothermal titration calorimetry serve as a robust foundation for researchers to undertake these critical measurements. The generation of such data will be invaluable for the rational design and application of 1,3-DPDA in drug development, environmental science, and other scientific disciplines.

The Historical Development of Diamine-Based Chelating Agents: A Technical Guide

The evolution of diamine-based chelating agents represents a significant chapter in the annals of coordination chemistry, with profound impacts on industrial processes, medicine, and drug development. From simple bidentate ligands to complex polyaminocarboxylic acids and life-saving anticancer drugs, the journey of these molecules is one of scientific curiosity, serendipitous discovery, and rational design. This technical guide provides an in-depth exploration of the core historical developments, quantitative data, and experimental foundations of these vital compounds.

Early Foundations: Ethylenediamine and Coordination Theory

The story of chelating agents is intrinsically linked to the foundational work of Alfred Werner, who in 1893, proposed his theory of coordination compounds, earning him the Nobel Prize in 1913.[1][2] This theory laid the groundwork for understanding how a central metal ion could be bonded to surrounding molecules or ions, termed ligands.

The simplest and archetypal diamine-based chelating agent is ethylenediamine (C₂H₄(NH₂)₂), often abbreviated as 'en'.[3] As a bidentate ligand, it uses its two nitrogen atoms to coordinate with a metal ion, forming a stable five-membered ring structure. This "chelate effect," where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is a cornerstone of chelation chemistry. The industrial production of ethylenediamine, a crucial building block for more complex chelators, was a key enabler of this field.[3][4] Approximately 500,000 tonnes of ethylenediamine were produced in 1998.[3]

The Age of Polyaminocarboxylic Acids: The Synthesis of EDTA

A major leap in chelation chemistry occurred in the 1930s with the synthesis of Ethylenediaminetetraacetic acid (EDTA) . Seeking a substitute for citric acid to soften water for the German textile industry, Ferdinand Münz of I.G. Farben first synthesized EDTA and patented the process in 1935.[5][6] Concurrently in the United States, Frederick C. Bersworth developed more efficient synthesis methods, making EDTA commercially viable.[5]

EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion—two from the nitrogen atoms and four from the oxygen atoms of the carboxylate groups—effectively sequestering the ion in a cage-like structure.[6] This powerful chelating ability made it invaluable in a vast range of industrial applications, from preventing metal-catalyzed degradation in the paper and pulp industry to acting as a preservative in the food and beverage industry.[5][7]

Medical Breakthroughs: Chelation Therapy and Beyond

The therapeutic potential of chelation was first realized during World War II with the development of dimercaprol, or British Anti-Lewisite (BAL), as an antidote to arsenic-based chemical weapons.[8] This spurred further research into medical applications.

In the post-war era, EDTA found a critical medical role in treating heavy metal poisoning. During the 1950s, the U.S. Navy used EDTA to treat personnel suffering from lead poisoning acquired from repainting ship hulls.[8][9] The success of these treatments established chelation therapy as a standard medical procedure for heavy metal toxicity, with EDTA being FDA-approved for this purpose.[5][10]

Following EDTA, other polyaminocarboxylic acids were developed, most notably Diethylenetriaminepentaacetic acid (DTPA) .[11] Like EDTA, DTPA is a powerful chelating agent used for removing incorporated radionuclides such as plutonium and americium from the body.[11]

A Serendipitous Discovery: Platinum-Based Anticancer Drugs

Perhaps one of the most remarkable developments in the history of diamine-based compounds was the discovery of the anticancer properties of cisplatin. In the 1960s, Barnett Rosenberg and his team were studying the effects of an electric field on bacterial growth.[12] They observed that the platinum electrodes were electrolyzing to form a compound that potently inhibited cell division. This compound was identified as cis-diamminedichloroplatinum(II), or cisplatin .[12]

Rosenberg astutely hypothesized that a compound capable of halting cell division in bacteria might also be effective against the uncontrolled cell division characteristic of cancer.[13] Subsequent studies confirmed its efficacy, and in 1978, cisplatin was approved by the FDA for cancer treatment.[13] It proved particularly effective against testicular and ovarian cancers.[14][15]

The mechanism of action involves the cisplatin molecule entering a cell, where the low intracellular chloride concentration allows the chloride ligands to be replaced by water molecules in a process called aquation.[16][17] The resulting positively charged, aquated species is a potent electrophile that binds to the nitrogen atoms of purine bases in DNA, primarily guanine.[16][18][19] This forms intrastrand and interstrand crosslinks, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis (programmed cell death).[12][14]

The success of cisplatin spurred the development of analogues with improved therapeutic profiles. Carboplatin , with a dicarboxylate ligand, was developed to reduce the severe nephrotoxicity associated with cisplatin.[18] Oxaliplatin , featuring a diaminocyclohexane ligand, was created to overcome resistance to cisplatin and carboplatin.[18] These platinum-based drugs, all built around a central diamine motif, are now used to treat nearly half of all cancer patients receiving chemotherapy.[14]

Data Presentation

Table 1: Stability Constants (log K) of Metal-Chelate Complexes

The stability constant (log K) indicates the strength of the bond between a chelating agent and a metal ion. A higher value signifies a more stable complex.

| Metal Ion | EDTA | DTPA |

| Ca²⁺ | 10.7 | 10.7 |

| Mg²⁺ | 8.7 | 9.3 |

| Fe²⁺ | 14.3 | 16.5 |

| Fe³⁺ | 25.1 | 28.6 |

| Cu²⁺ | 18.8 | 21.2 |

| Zn²⁺ | 16.5 | 18.2 |

| Pb²⁺ | 18.0 | 18.8 |

| Mn²⁺ | 13.9 | 15.2 |

| Ni²⁺ | 18.4 | 20.1 |

Source: Data compiled from Green-Mountain Chem.[20]

Experimental Protocols

Protocol 1: Industrial Synthesis of Ethylenediamine (EDC Process)

This protocol describes a primary industrial method for producing ethylenediamine.

Principle: Ethylenediamine is produced by treating 1,2-dichloroethane (EDC) with ammonia under pressure at elevated temperatures in an aqueous medium.[3]

Materials:

-

1,2-dichloroethane (ClCH₂CH₂Cl)

-

Ammonia (NH₃)

-

Sodium hydroxide (NaOH)

-

Aqueous medium (water)

-

High-pressure reactor

-

Fractional distillation apparatus

Procedure:

-

Charge the high-pressure reactor with an aqueous solution of ammonia.

-

Introduce 1,2-dichloroethane into the reactor.

-

Heat the reactor to 180 °C under pressure. The reaction generates hydrogen chloride, which forms an ammonium chloride salt with the excess ammonia.[3] Reaction: ClCH₂CH₂Cl + 4 NH₃ → H₂NCH₂CH₂NH₂ + 2 NH₄Cl[4]

-

After the reaction is complete, cool the reactor and transfer the mixture to a separate vessel.

-

Add sodium hydroxide to the mixture to neutralize the ammonium chloride and liberate the free amines (ethylenediamine, as well as by-products like diethylenetriamine and triethylenetetramine).

-

Separate the resulting amine products from the aqueous salt solution.

-

Purify the ethylenediamine by fractional distillation to separate it from by-products and residual reactants.[3]

Protocol 2: Synthesis of EDTA (Bersworth/Singer Method)

This protocol outlines the modern, two-step industrial synthesis of EDTA, which produces a very pure product.[6]

Principle: The synthesis involves the cyanomethylation of ethylenediamine, followed by the hydrolysis of the resulting intermediate.

Materials:

-

Ethylenediamine (H₂NCH₂CH₂NH₂)

-

Formaldehyde (HCHO)

-

Hydrogen cyanide (HCN) or Sodium Cyanide (NaCN)

-

Sodium hydroxide (NaOH)

-

Reaction vessel

-

Filtration and washing apparatus

-

Hydrolysis reactor

Procedure: Step 1: Cyanomethylation

-

In a reaction vessel, combine ethylenediamine, formaldehyde, and a cyanide source (e.g., HCN).

-

Allow the reactants to react to form (ethylenedinitrilo)tetraacetonitrile (EDTN). This intermediate is insoluble and precipitates from the solution. Reaction: H₂NCH₂CH₂NH₂ + 4 HCHO + 4 HCN → N(CH₂CN)₂CH₂CH₂N(CH₂CN)₂ + 4 H₂O

-

Separate the solid EDTN precipitate by filtration.

-

Wash the EDTN thoroughly to remove any unreacted starting materials or by-products.

Step 2: Hydrolysis

-

Transfer the purified EDTN to a hydrolysis reactor.

-

Add a solution of sodium hydroxide (NaOH) to the reactor.

-

Heat the mixture to induce the hydrolysis of the four nitrile groups into carboxylate groups, yielding the tetrasodium salt of EDTA (Na₄EDTA) and ammonia gas. Reaction: N(CH₂CN)₂CH₂CH₂N(CH₂CN)₂ + 4 NaOH + 4 H₂O → (NaOOCCH₂)₂NCH₂CH₂N(CH₂COONa)₂ + 4 NH₃

-

The resulting solution contains the pure salt of EDTA. If the acidic form (H₄EDTA) is desired, it can be precipitated by acidifying the solution with a strong acid like HCl or H₂SO₄.

Protocol 3: Synthesis of Cisplatin (Dhara's Method)

This protocol describes a widely used laboratory method for synthesizing isomerically pure cisplatin, developed by Dhara in 1970.[16][17]

Principle: This multi-step synthesis starts with potassium tetrachloroplatinate(II) and utilizes the trans effect to ensure the cis configuration of the final product.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Potassium iodide (KI)

-

Ammonium hydroxide (NH₄OH) or aqueous ammonia (NH₃)

-

Silver nitrate (AgNO₃)

-

Potassium chloride (KCl)

-

Water (deionized)

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve K₂[PtCl₄] in water to form a solution.

-

Add an excess of potassium iodide (KI) solution. The chloride ligands are replaced by iodide ligands, forming a dark brown solution of K₂[PtI₄].[17] Reaction: [PtCl₄]²⁻ + 4 I⁻ → [PtI₄]²⁻ + 4 Cl⁻

-

To this solution, add aqueous ammonia. Due to the strong trans effect of the iodide ligand, the ammonia molecules add in a cis configuration, resulting in the precipitation of a yellow solid, cis-[Pt(NH₃)₂I₂].[17] Reaction: [PtI₄]²⁻ + 2 NH₃ → cis-[Pt(NH₃)₂I₂] (s) + 2 I⁻

-

Isolate the yellow precipitate by filtration and wash it.

-

Suspend the cis-[Pt(NH₃)₂I₂] in water and add two equivalents of silver nitrate (AgNO₃) solution. This causes the precipitation of insoluble silver iodide (AgI), leaving the diaqua complex, cis-[Pt(NH₃)₂qua complex, cis-[Pt(NH₃)₂

References

- 1. cardiorenew-europe.com [cardiorenew-europe.com]

- 2. History of Chelation and EDTA � EDTA Chelation Therapy � Cardio Renew [cardiorenew.com]

- 3. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 4. Ethylenediamine [chemeurope.com]

- 5. Page loading... [guidechem.com]

- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 7. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 8. History of Chelation [agpatelmd.com]

- 9. preventionandhealing.com [preventionandhealing.com]

- 10. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. PHARMACOLOGICAL PROPERTIES OF ORALLY AVAILABLE, AMPHIPATHIC POLYAMINOCARBOXYLIC ACID CHELATORS FOR ACTINIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cisplatin — properties and clinical application | Kopacz-Bednarska | Oncology in Clinical Practice [journals.viamedica.pl]

- 13. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]

- 15. Platinum-Based Chemotherapy: Uses, Effectiveness, Side Effects [healthline.com]

- 16. home.iitk.ac.in [home.iitk.ac.in]

- 17. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]

- 20. Chelating capacity and stability - Green-Mountain Chem [green-mountainchem.com]

Safety and Handling Precautions for 1,3-Diaminopropane-N,N'-diacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane-N,N'-diacetic Acid is a derivative of 1,3-Diaminopropane, incorporating two acetic acid groups. This structure suggests that the molecule exhibits chemical properties of both amines and carboxylic acids. Due to the lack of specific safety data, a conservative approach to handling, storage, and disposal is essential to mitigate potential risks. This guide provides a summary of presumed hazards, recommended safety precautions, and emergency procedures.

Hazard Identification and Classification

While a specific hazard classification for this compound is not established, based on its structural components, the following potential hazards should be considered:

-

Skin and Eye Irritation/Corrosion: The parent compound, 1,3-Diaminopropane, is known to cause severe skin burns and eye damage.[1] The presence of carboxylic acid groups may also contribute to irritant or corrosive properties.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.

-

Harmful if Swallowed: Similar to its parent compound, ingestion may be harmful.[1]

Physical and Chemical Properties

Quantitative physical and chemical properties for this compound are limited. The following table provides available data and estimates based on related compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₄ | PubChem |

| Molecular Weight | 190.2 g/mol | PubChem |

| Appearance | Solid (presumed) | - |

| Solubility | Soluble in water (presumed) | - |

Exposure Controls and Personal Protection

Given the potential hazards, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If dust or aerosols are generated, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection should be used. |

Handling and Storage

-

Handling: Avoid direct contact with skin, eyes, and clothing.[2] Do not inhale dust or aerosols.[3] Wash hands thoroughly after handling.[1] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

First Aid Measures

In the event of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Fire and Explosion Hazards

Data on the flammability of this compound is not available. However, the parent compound, 1,3-Diaminopropane, is a flammable liquid.[4]

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][2]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[1]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Spill Cleanup: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep or scoop up the material and place it in a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a chemical waste container.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Toxicological Information

There is no specific toxicological data available for this compound. The toxicological properties of the parent compound, 1,3-Diaminopropane, are summarized below for precautionary reference.

| Toxicity Data for 1,3-Diaminopropane | Value | Species |

| Oral LD50 | 700 mg/kg | Rat |

| Dermal LD50 | 177 mg/kg | Rabbit |

Source: Wikipedia[6]

Experimental Protocols and Workflows

Due to the absence of cited experimental protocols in the provided search results, this section cannot be completed.

Signaling Pathways and Logical Relationships

As no specific signaling pathways or complex experimental workflows involving this compound were detailed in the search results, a relevant diagram cannot be generated. However, a logical workflow for the safe handling of this chemical is presented below.

References

Potential Biological Activities of 1,3-Diaminopropane-N,N'-diacetic Acid: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diaminopropane-N,N'-diacetic acid (1,3-DAPDA) is a chelating agent with a structural backbone known to be a precursor for biologically active molecules. While direct research on the specific biological activities of 1,3-DAPDA is limited in publicly available literature, this technical guide synthesizes information on its parent compound, 1,3-diaminopropane, and its derivatives to infer potential areas of biological significance. The primary hypothesized activity of 1,3-DAPDA stems from its ability to form stable complexes with metal ions, a function that is critical in various biological processes. This document outlines the known biological effects of related compounds, providing a framework for potential future investigation into 1,3-DAPDA.

Introduction

This compound is a derivative of 1,3-diaminopropane, a simple diamine. The addition of two acetic acid groups to the nitrogen atoms of 1,3-diaminopropane introduces the capacity for metal ion chelation. This structural feature is the primary basis for its potential biological activities. The parent compound and its other derivatives have been investigated for a range of biological effects, including enzyme inhibition and antimicrobial properties.

Inferred Biological Activities from Related Compounds

Enzyme Inhibition

The parent compound, 1,3-diaminopropane, is a known inhibitor of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines which are essential for cell growth and proliferation. This makes ODC a target for cancer therapy. Although no direct inhibitory studies on 1,3-DAPDA have been found, its structural similarity to 1,3-diaminopropane suggests that it could be investigated for similar properties.

Furthermore, many enzymes rely on metal ions as cofactors for their catalytic activity. As a chelating agent, 1,3-DAPDA could potentially inhibit such metalloenzymes by sequestering these essential metal ions.

Antimicrobial and Antiviral Potential

Derivatives of 1,3-diaminopropane have demonstrated antimicrobial properties. For instance, bis-quaternary ammonium salts derived from 1,3-propanediamine exhibit antimicrobial effects. Additionally, Schiff base derivatives of 1,3-diaminopropane and their metal complexes have been synthesized and have shown antimicrobial activity. For example, copper(II) complexes of N,N'-bis(5-fluorosalicylidene)-1,3-propanediamine have displayed high selectivity and antimicrobial activities against various bacteria and fungi[1].

The parent compound, 1,3-diaminopropane, has also been shown to inhibit protein synthesis and virus production in cell lines[2]. This suggests that 1,3-DAPDA and its metal complexes could be explored for their potential as antimicrobial and antiviral agents.

Anticancer Potential

Platinum(II) complexes incorporating derivatives of 1,3-diaminopropane have been synthesized and evaluated for their anticancer properties. For instance, novel platinum(II) complexes with 2-hydroxy-1,3-propanediamine have demonstrated significant cytotoxicity against various cancer cell lines, in some cases exceeding the activity of the established anticancer drug carboplatin[3]. Given that chelation is a key principle in the design of many metal-based anticancer drugs, 1,3-DAPDA could serve as a ligand for the development of new therapeutic agents.

A derivative, N-(n-butyl)-1,3-diaminopropane (BDAP), has been identified as a specific and highly effective inhibitor of spermine synthesis. While it did not affect cell growth in the short term, longer-term exposure did have an impact on cell proliferation, which could be reversed by the addition of spermine[4].

Data Summary

There is no quantitative data available in the reviewed literature specifically for the biological activities of this compound. The following table summarizes qualitative findings for related compounds.

| Compound/Derivative | Biological Activity | Organism/System | Reference |

| 1,3-Diaminopropane | Inhibition of ornithine decarboxylase | General | [5] |

| 1,3-Diaminopropane | Inhibition of protein synthesis and virus production | BKT-1 cells | [2] |

| Copper(II) complexes of a Schiff base from 1,3-propanediamine | Antimicrobial activity | Bacteria and fungi | [1] |

| Platinum(II) complexes with 2-hydroxy-1,3-propanediamine | Cytotoxicity against cancer cell lines | SGC-7901, LNcap, A549 | [3] |

| N-(n-butyl)-1,3-diaminopropane (BDAP) | Inhibition of spermine synthesis, long-term growth inhibition | L1210, SV-3T3, HT-29 cells | [4] |

Experimental Protocols

As no specific experimental studies on the biological activity of this compound were found, this section provides a generalized protocol for assessing the antimicrobial activity of a test compound, which could be adapted for 1,3-DAPDA.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to create a stock solution.

-

Bacterial Strains: Use standard bacterial strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213).

-

Culture Preparation: Grow bacterial cultures in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the 1,3-DAPDA stock solution in MHB to achieve a range of test concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows (Hypothetical)

Based on the known function of its parent compound as an inhibitor of ornithine decarboxylase, a potential mechanism of action for 1,3-DAPDA could involve the polyamine biosynthesis pathway.

A generalized workflow for screening the biological activity of 1,3-DAPDA is presented below.

Conclusion and Future Directions

While direct evidence for the biological activities of this compound is currently lacking in the scientific literature, the known activities of its parent compound and other derivatives provide a strong rationale for its investigation. Its inherent chelating ability suggests potential applications in modulating the activity of metalloenzymes, and as a ligand for the development of novel antimicrobial and anticancer agents. Future research should focus on systematic screening of 1,3-DAPDA and its metal complexes in a variety of biological assays to elucidate its potential therapeutic value.

References

- 1. Syntheses, Crystal Structures, and Antimicrobial Activities of Copper(II) Complexes Derived from N,N'-Bis(5-Fluorosalicylidene)-1,3-Propanediamine - Beijing Institute of Technology [pure.bit.edu.cn]

- 2. 1,3-Diaminopropane rapidly inhibits protein synthesis and virus production in BKT-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of N-(n-butyl)-1,3-diaminopropane on polyamine metabolism, cell growth and sensitivity to chloroethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-DPDA) as a Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane-N,N'-diacetic acid (1,3-DPDA) is a versatile aminopolycarboxylate chelating agent. Its molecular structure, featuring a three-carbon backbone between two nitrogen atoms, each with a carboxymethyl substituent, allows it to form stable six-membered chelate rings with a variety of metal ions. This structural feature distinguishes it from more common chelating agents like Ethylenediaminetetraacetic acid (EDTA), which forms five-membered rings, leading to different stability constants and potential applications. These application notes provide a comprehensive overview of the use of 1,3-DPDA as a chelating agent, including its physicochemical properties, quantitative data on metal ion chelation, detailed experimental protocols for its application in heavy metal removal, and its potential role in modulating intracellular calcium signaling.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-[3-(carboxymethylamino)propylamino]acetic acid |

| Molecular Formula | C₇H₁₄N₂O₄ |

| Molecular Weight | 190.20 g/mol |

| CAS Number | 112041-05-1 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Quantitative Data: Metal Ion Stability Constants

The stability of the complex formed between a chelating agent and a metal ion is a critical parameter for its effective application. This is quantified by the stability constant (log K). While extensive data for 1,3-DPDA is not as readily available as for more common chelators, the following table summarizes available and related data. For comparison, stability constants for the parent diamine, 1,3-diaminopropane, with Fe(III) are also included.

| Metal Ion | Ligand | Log K₁ | Log K₂ | Conditions |

| Fe(III) | 1,3-diaminopropane | 6.9 ± 0.2 | 12.4 ± 0.1 (β₂) | Methanol, Spectrophotometry |

| Ca(II) | 1,3-diaminopropane | 5.25 | - | Potentiometry[1] |

Note: β₂ represents the overall stability constant for the formation of the 1:2 metal-ligand complex.

Experimental Protocols

Protocol 1: Determination of Chelation Efficiency for Heavy Metal Removal from Aqueous Solutions

This protocol outlines a general procedure to evaluate the effectiveness of 1,3-DPDA in removing heavy metal ions from a synthetic aqueous solution.

Materials:

-

This compound (1,3-DPDA)

-

Standard solutions of heavy metal salts (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, ZnSO₄·7H₂O, Pb(NO₃)₂, CdCl₂·2.5H₂O)

-

Deionized water

-

pH meter

-

Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Shaker or magnetic stirrer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1000 ppm stock solution of each heavy metal ion in deionized water.

-

Prepare a 0.1 M stock solution of 1,3-DPDA in deionized water.

-

-

Batch Adsorption Experiments:

-

In a series of flasks, prepare 100 mL of a 10 ppm solution of the target heavy metal ion from the stock solution.

-

Adjust the initial pH of the solutions to a desired range (e.g., pH 4, 6, 8) using 0.1 M HCl or 0.1 M NaOH.

-

Add varying concentrations of the 1,3-DPDA solution to the flasks to achieve different molar ratios of chelating agent to metal ion (e.g., 1:1, 2:1, 5:1).

-

A control sample with no 1,3-DPDA should be included for each pH value.

-

Place the flasks on a shaker or use a magnetic stirrer and agitate at a constant speed (e.g., 150 rpm) for a defined period (e.g., 1, 2, 4, 8, and 24 hours) to reach equilibrium.

-

-

Sample Analysis:

-

After the desired contact time, withdraw a sample from each flask and filter it through a 0.45 µm syringe filter to remove any potential precipitates.

-

Analyze the concentration of the free metal ion remaining in the filtrate using AAS or ICP-OES.

-

-

Calculation of Removal Efficiency:

-

Calculate the percentage of heavy metal removal using the following formula: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where:

-

C₀ is the initial concentration of the heavy metal ion.

-

Cₑ is the equilibrium concentration of the heavy metal ion after treatment with 1,3-DPDA.

-

-

Expected Outcome:

This protocol will allow for the determination of the optimal pH, molar ratio, and contact time for the removal of specific heavy metals using 1,3-DPDA. The results can be tabulated to compare the chelation efficiency under different conditions.

Experimental workflow for determining chelation efficiency.

Protocol 2: Potentiometric Titration for Determination of Stability Constants

This protocol describes the determination of the stability constants (log K) of 1,3-DPDA with divalent metal ions using potentiometric pH titration. This method relies on monitoring the change in pH of a solution containing the ligand and the metal ion as a strong base is added.

Materials:

-

This compound (1,3-DPDA)

-

Metal perchlorate salts (e.g., Cu(ClO₄)₂, Ni(ClO₄)₂, Zn(ClO₄)₂)

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HClO₄ solution

-

Potassium nitrate (KNO₃) or sodium perchlorate (NaClO₄) for maintaining constant ionic strength

-

High-precision pH meter and electrode

-

Thermostated titration vessel

-

Magnetic stirrer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of 1,3-DPDA of known concentration (e.g., 0.01 M).

-

Prepare stock solutions of the metal perchlorates of known concentrations (e.g., 0.01 M).

-

Prepare a solution of a strong acid (e.g., 0.1 M HClO₄).

-

Prepare a solution of an inert salt to maintain a constant ionic strength (e.g., 1 M KNO₃).

-

-

Titration of the Ligand (in the absence of metal ion):

-

To a thermostated vessel, add a known volume of the 1,3-DPDA stock solution, a known volume of the strong acid solution, and a sufficient amount of the inert salt solution to maintain the desired ionic strength (e.g., 0.1 M).

-

Dilute the mixture to a known final volume with deionized water.

-

Titrate this solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

-

Titration of the Ligand and Metal Ion:

-

Repeat the procedure from step 2, but also add a known volume of the metal perchlorate stock solution to the vessel. The molar ratio of metal to ligand should be carefully chosen (e.g., 1:2 or 1:5).

-

Titrate this solution with the standardized NaOH solution, recording the pH after each addition.

-

-

Data Analysis:

-

The titration data (volume of NaOH added vs. pH) for both titrations are used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

-

Specialized software (e.g., Hyperquad, BEST) is typically used for these calculations, which involve solving a series of mass-balance equations.

-

Expected Outcome:

This protocol will yield the stepwise and overall stability constants (log K) for the complexes formed between 1,3-DPDA and the tested metal ions.

Workflow for potentiometric determination of stability constants.

Biological Activity and Signaling Pathways

Aminopolycarboxylate chelating agents can influence cellular processes by altering the homeostasis of essential metal ions, particularly calcium (Ca²⁺). While direct studies on the signaling pathways affected by 1,3-DPDA are limited, its ability to chelate Ca²⁺ suggests a potential to modulate intracellular calcium signaling.

One key mechanism for maintaining low intracellular Ca²⁺ concentrations is the Plasma Membrane Calcium ATPase (PMCA), which actively pumps Ca²⁺ out of the cell.[2][3] By chelating extracellular or intracellular Ca²⁺, 1,3-DPDA could indirectly affect the activity of PMCA and other components of the calcium signaling machinery.

A disruption in Ca²⁺ homeostasis can have significant downstream effects, influencing a wide range of cellular functions including gene expression, proliferation, and apoptosis. For instance, chelation of intracellular calcium has been shown to prevent the proliferative responsiveness of certain cell types.[4]

Potential influence of 1,3-DPDA on intracellular calcium signaling.

Conclusion

This compound is a chelating agent with distinct properties owing to its three-carbon backbone. While further research is needed to fully characterize its stability constants with a broader range of metal ions and to explore its biological effects in detail, the provided protocols offer a solid foundation for its application and evaluation in research and development. Its potential to selectively chelate metal ions and influence cellular signaling pathways makes it a compound of interest for applications in environmental remediation, coordination chemistry, and drug development.

References

- 1. scispace.com [scispace.com]

- 2. Ca2+ signalling in cardiovascular disease: the role of the plasma membrane calcium pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Plasma Membrane Calcium ATPases in Calcium Signaling Network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chelation of intracellular calcium prevents mesangial cell proliferative responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formation of Metal Complexes with 1,3-Diaminopropane-N,N'-diacetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formation of metal complexes with 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-DPDA). This versatile chelating agent is of significant interest in coordination chemistry and has potential applications in various fields, including drug development, due to its ability to form stable complexes with a range of metal ions.

Introduction

This compound is a multidentate ligand that can coordinate to metal ions through its two amino nitrogens and two carboxylate oxygens. The formation of stable metal complexes is crucial for various applications, including the development of therapeutic and diagnostic agents. This document outlines the general principles and specific methodologies for synthesizing and characterizing 1,3-DPDA metal complexes.

Data Presentation: Stability of Metal Complexes

The stability of metal complexes is a critical parameter and is quantified by the stability constant (or formation constant), K. A higher stability constant indicates a stronger interaction between the metal ion and the ligand. The following table summarizes typical stability constants for related diamine and aminopolycarboxylate ligands with various metal ions to provide an expected trend for 1,3-DPDA complexes.

| Metal Ion | Ligand | Log K1 | Log K2 | Overall Log β | Reference |

| Cu(II) | 1,3-Diaminopropane | - | - | 13.1 | [1] |

| Ni(II) | dien (tridentate) | - | - | - | [2] |

| Zn(II) | EGDA | - | - | - | [3] |

| Al(III) | Malonic Acid | - | - | - | [4] |

| Ga(III) | Malonic Acid | - | - | - | [4] |

| In(III) | Malonic Acid | - | - | - | [4] |

| Fe(III) | Malonic Acid | - | - | - | [4] |

| Cr(III) | Malonic Acid | - | - | - | [4] |

Experimental Protocols

General Synthesis of 1,3-DPDA Metal Complexes

This protocol describes a general method for the formation of a metal complex with 1,3-DPDA, which can be adapted for various metal ions.

Materials:

-

This compound (1,3-DPDA)

-

A salt of the desired metal (e.g., chloride, nitrate, or acetate salt)

-

Deionized water or appropriate solvent (e.g., ethanol)

-

Base (e.g., NaOH or KOH) for pH adjustment

-

Acid (e.g., HCl or HNO3) for pH adjustment

Procedure:

-

Ligand Dissolution: Dissolve a specific molar amount of 1,3-DPDA in deionized water. The solubility may be increased by adjusting the pH to the alkaline range (pH 8-9) with a suitable base to deprotonate the carboxylic acid groups.

-

Metal Salt Dissolution: In a separate vessel, dissolve an equimolar amount (for a 1:1 metal-to-ligand ratio) of the metal salt in deionized water or a suitable solvent.

-

Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

-

pH Adjustment: Monitor the pH of the reaction mixture. The optimal pH for complex formation will vary depending on the metal ion. Adjust the pH as necessary using a dilute acid or base. For many divalent and trivalent metal ions, a pH range of 4-7 is often suitable.

-

Reaction Time and Temperature: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period ranging from a few hours to overnight to ensure complete complex formation.

-

Isolation of the Complex: The metal complex can be isolated by various methods depending on its solubility.

-

Precipitation: If the complex is insoluble, it can be collected by filtration, washed with cold deionized water and a suitable organic solvent (e.g., ethanol or ether), and then dried under vacuum.

-

Crystallization: For soluble complexes, the volume of the solvent can be reduced by rotary evaporation, and the complex can be crystallized by slow cooling or by the addition of a less polar solvent.

-

-

Characterization: The synthesized complex should be characterized to confirm its identity and purity using techniques such as:

-

Infrared (IR) Spectroscopy: To observe the coordination of the carboxylate and amino groups to the metal ion.

-

UV-Vis Spectroscopy: To study the electronic transitions and confirm complex formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, to elucidate the structure in solution.

-

Elemental Analysis: To determine the elemental composition of the complex.

-

X-ray Crystallography: To determine the solid-state structure of the complex.

-

Synthesis of a [Ga(bppd)]PF6 Complex (An Analogous Procedure)

This protocol is adapted from the synthesis of a Gallium(III) complex with a similar ligand, N,N'-bis(2-pyridylmethyl)-1,3-diaminopropane-N,N'-diacetic acid (H2bppd), and can serve as a reference.[5]

Materials:

-

H2bppd ligand

-

Ga(NO3)3·xH2O

-

Methanol

-

Ammonium hexafluorophosphate (NH4PF6)

Procedure:

-

An aqueous solution of Ga(NO3)3·xH2O is added to a solution of the H2bppd ligand in methanol.[5]

-

The resulting solution is stirred, and then an aqueous solution of NH4PF6 is added to precipitate the complex.[5]

-

The white solid is collected by filtration, washed with cold water, and air-dried.[5]

-

The complex can be recrystallized by slow evaporation from anhydrous methanol to obtain colorless needles suitable for X-ray crystallography.[5]

Visualizations

General Workflow for Metal Complex Synthesis

Caption: Workflow for synthesizing metal complexes with 1,3-DPDA.

Logical Relationship of Complex Stability Factors

Caption: Key factors that determine the stability of metal complexes.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Metal ion complexes of N,N'-bis(2-pyridylmethyl)-1,3-diaminopropane-N,N'-diacetic acid, H2bppd - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Heavy Metal Ion Removal using 1,3-Diaminopropane-N,N'-diacetic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination of aqueous environments is a significant environmental and health concern. Chelating agents are effective in sequestering and removing heavy metal ions from solutions. This document provides detailed application notes and protocols for the use of aminopolycarboxylic acid-based chelating agents for heavy metal ion removal, with a focus on 1,3-Diaminopropane-N,N'-diacetic Acid (1,3-DPDA).

Due to a lack of extensive published data on the direct application of 1,3-DPDA for heavy metal removal, this document will also refer to its close structural analog, 1,3-Propanediamine-N,N,N',N'-tetraacetic acid (PDTA) , to provide a comprehensive guide. The principles and protocols described are broadly applicable to aminopolycarboxylic acid chelating agents.

1,3-DPDA and its analogs are valued for their ability to form stable, water-soluble complexes with a variety of divalent and trivalent metal ions, making them suitable for applications in wastewater treatment, soil remediation, and as components in drug delivery systems to mitigate metal toxicity.[1]

Data Presentation

The effectiveness of a chelating agent in removing heavy metal ions is typically quantified by its adsorption capacity and removal efficiency. These parameters are influenced by factors such as pH, contact time, initial metal ion concentration, and adsorbent dosage.

While specific data for 1,3-DPDA is limited, the following table presents representative data from a study on a crosslinked polyethylenimine dithiocarbamate, a chelating polymer, to illustrate the type of quantitative data generated in such studies.

Table 1: Adsorption Capacities of a Chelating Polymer for Various Heavy Metal Ions

| Heavy Metal Ion | Adsorption Capacity (mg/g) |

| Cadmium (II) | 205.99[2] |

| Copper (II) | 215.02[2] |

| Lead (II) | 451.79[2] |